2,2-Dimethyl-3-oxo-3-(pyrrolidin-1-yl)propanenitrile
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Overview
Description
2,2-Dimethyl-3-oxo-3-(pyrrolidin-1-yl)propanenitrile is a chemical compound with the molecular formula C9H14N2O It is characterized by the presence of a pyrrolidine ring attached to a nitrile group and a ketone functional group
Preparation Methods
The synthesis of 2,2-Dimethyl-3-oxo-3-(pyrrolidin-1-yl)propanenitrile typically involves the reaction of 2,2-dimethyl-3-oxopropanenitrile with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and may require the use of a catalyst to facilitate the process. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
2,2-Dimethyl-3-oxo-3-(pyrrolidin-1-yl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The compound can participate in substitution reactions where the pyrrolidine ring or other functional groups are replaced by different substituents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2,2-Dimethyl-3-oxo-3-(pyrrolidin-1-yl)propanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-3-oxo-3-(pyrrolidin-1-yl)propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, thereby modulating various biochemical pathways. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
2,2-Dimethyl-3-oxo-3-(pyrrolidin-1-yl)propanenitrile can be compared with other similar compounds, such as:
2,2-Dimethyl-3-oxopropanenitrile: Lacks the pyrrolidine ring, making it less complex.
Pyrrolidine derivatives: These compounds share the pyrrolidine ring but may have different functional groups attached, leading to varied chemical properties and applications.
The uniqueness of this compound lies in its combination of a nitrile group, a ketone group, and a pyrrolidine ring, which imparts distinct chemical reactivity and potential for diverse applications .
Properties
IUPAC Name |
2,2-dimethyl-3-oxo-3-pyrrolidin-1-ylpropanenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-9(2,7-10)8(12)11-5-3-4-6-11/h3-6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTDZOHAJINLELT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)C(=O)N1CCCC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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